Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride is a synthetic compound often studied for its applications in various fields such as chemistry, biology, medicine, and industry. The compound features a cyclopropane ring fused to a piperidine moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with cyclopropane carboxylic acid and a piperidine derivative.
Reaction Steps: : The carboxylic acid is esterified using methanol under acidic conditions to yield methyl cyclopropane carboxylate. This intermediate then reacts with the piperidine derivative through an amidation process under controlled temperature and pressure to form the target compound.
Purification: : The product is purified via recrystallization or column chromatography to remove impurities.
Industrial Production Methods
Industrially, the synthesis involves similar steps but on a larger scale, using batch reactors or continuous flow systems to ensure scalability and efficiency. The use of automated systems helps in maintaining consistent reaction conditions and monitoring product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically involving the piperidine ring, with oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can convert the carbonyl groups into hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: : The compound's cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, nucleophilic catalysts.
Major Products
Oxidation: : Formation of oxidized derivatives with ketone or aldehyde functionalities.
Reduction: : Reduced products featuring alcohol groups.
Substitution: : Substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
The compound serves as a model structure for studying cyclopropane and piperidine ring systems. Its reactivity and stability are of interest in synthetic organic chemistry.
Biology
It is used to study enzyme interactions and binding affinity due to its unique structural properties. The compound's derivatives can act as enzyme inhibitors or activators.
Medicine
In medicinal chemistry, the compound and its analogs are investigated for potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In industrial applications, it acts as an intermediate for synthesizing more complex molecules. Its stability makes it useful in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interactions with molecular targets such as enzymes and receptors. The cyclopropane ring induces strain in the molecule, enhancing its reactivity and binding affinity. This allows the compound to modulate biological pathways and exhibit its effects. Specific molecular targets include neurotransmitter receptors, enzymes involved in metabolic processes, and cellular transport proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-piperidinylcyclopropane-1-carboxylate
Ethyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate
Propyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs. The methyl ester group also offers unique reactivity patterns that are beneficial in synthetic transformations.
This compound holds considerable promise across multiple research and application domains, embodying the intricate dance of atoms that defines modern chemistry and pharmacology.
Properties
CAS No. |
2219380-20-6 |
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Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-8(9)7-2-4-11-5-3-7;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
VSOAVSBJPVICAY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC1C2CCNCC2.Cl |
Canonical SMILES |
COC(=O)C1CC1C2CCNCC2.Cl |
solubility |
not available |
Origin of Product |
United States |
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